N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide
CAS No.: 895481-62-6
Cat. No.: VC6727574
Molecular Formula: C21H16N2O2S2
Molecular Weight: 392.49
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 895481-62-6 |
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Molecular Formula | C21H16N2O2S2 |
Molecular Weight | 392.49 |
IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylsulfanylacetamide |
Standard InChI | InChI=1S/C21H16N2O2S2/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) |
Standard InChI Key | HGVJEGRDMOXWRD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Introduction
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is a synthetic organic compound that incorporates a benzo[d]thiazole nucleus, a hydroxy-substituted phenyl group, and a phenylthioacetamide moiety. Such structures are commonly explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's design suggests its utility in medicinal chemistry due to the presence of pharmacophore groups like the benzo[d]thiazole ring and hydroxyl functionality.
Structural Features
The molecular structure of this compound can be dissected into three key regions:
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Benzo[d]thiazole Core: Known for its bioactivity, this heterocyclic system often serves as a scaffold in drug discovery.
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4-Hydroxyphenyl Substituent: The hydroxyl group enhances solubility and may participate in hydrogen bonding with biological targets.
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Phenylthioacetamide Moiety: This group contributes to lipophilicity and can influence the compound's binding affinity to enzymes or receptors.
Synthesis
While specific synthesis routes for this compound were not detailed in the search results, general methods for similar compounds involve:
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Formation of Benzo[d]thiazole Derivatives: Typically synthesized via cyclization reactions involving 2-aminothiophenols and carboxylic acids or derivatives.
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Amidation Reactions: The phenylthioacetamide group can be introduced through nucleophilic substitution or direct amidation using acetic acid derivatives.
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Hydroxyphenyl Functionalization: Hydroxyl groups are often introduced via selective substitution or as part of the starting materials.
Potential Applications
The structural motifs present in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide suggest several pharmacological applications:
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Antimicrobial Activity: Compounds with benzo[d]thiazole cores have demonstrated efficacy against bacterial and fungal strains, often through enzyme inhibition mechanisms.
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Antioxidant Properties: The hydroxyl group in the phenyl ring may scavenge free radicals, providing antioxidant benefits.
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Enzyme Inhibition: The phenylthioacetamide moiety could interact with specific enzymes, making it a candidate for anti-inflammatory or anticancer drug development.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (1H and 13C): Provides information on hydrogen and carbon environments within the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups (e.g., hydroxyl, amide).
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
Biological Evaluation
Although specific biological data for this compound were not found in the provided search results, similar compounds have been investigated for:
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Antimicrobial activity against Gram-positive and Gram-negative bacteria.
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Anticancer activity through apoptosis induction or cell cycle arrest.
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Anti-inflammatory effects via inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Data Table
Property | Description |
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Molecular Formula | C15H12N2O2S2 |
Key Functional Groups | Benzo[d]thiazole, hydroxyl, phenylthioacetamide |
Analytical Techniques | NMR, IR, MS, X-ray Crystallography |
Potential Applications | Antimicrobial, anticancer, antioxidant |
Synthetic Methods | Cyclization for benzo[d]thiazole; amidation for phenylthioacetamide |
Future Directions
Further research is needed to:
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Optimize synthesis protocols to improve yield and purity.
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Conduct in vitro and in vivo studies to evaluate biological efficacy.
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Explore structure-activity relationships (SAR) to enhance pharmacological properties.
This compound represents a promising candidate for drug discovery due to its multifunctional chemical structure and potential bioactivity.
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